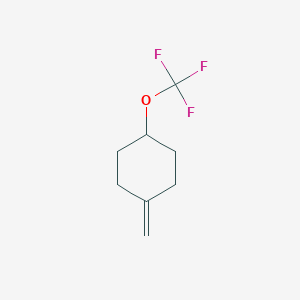
1-Methylene-4-(trifluoromethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylene-4-(trifluoromethoxy)cyclohexane is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring with a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylene-4-(trifluoromethoxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-Methylene-4-(trifluoromethoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism by which 1-Methylene-4-(trifluoromethoxy)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes .
Comparison with Similar Compounds
- 1-Methylene-4-methylcyclohexane
- 4-Methyl-1-methylenecyclohexane
- 4-Methylmethylenecyclohexane
Comparison: 1-Methylene-4-(trifluoromethoxy)cyclohexane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific reactivity or stability .
Properties
CAS No. |
2231675-45-7 |
|---|---|
Molecular Formula |
C8H11F3O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
1-methylidene-4-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C8H11F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h7H,1-5H2 |
InChI Key |
PJOZPSPJJCIOMU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12279228.png)
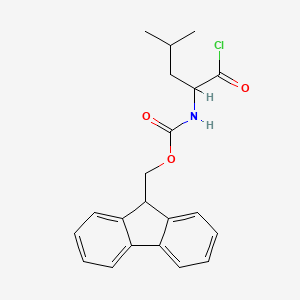
![6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12279232.png)
![5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride](/img/structure/B12279236.png)
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12279238.png)
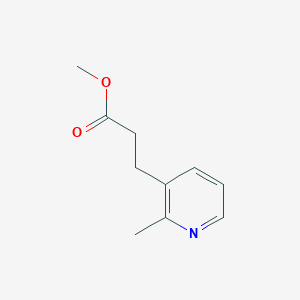

![Benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B12279262.png)
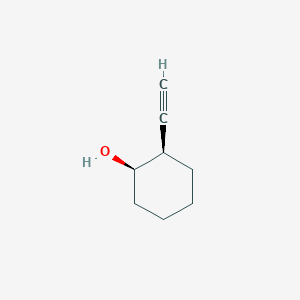

![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12279279.png)
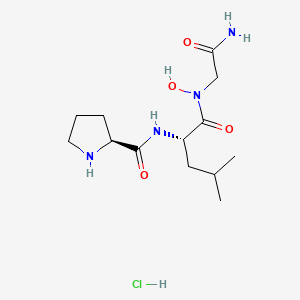

![methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12279307.png)
